molecular formula C42H58N6O2 B12612411 2,4-Bis[4,5-bis(pentylamino)isoquinolin-1-YL]cyclobutane-1,3-dione CAS No. 649570-02-5

2,4-Bis[4,5-bis(pentylamino)isoquinolin-1-YL]cyclobutane-1,3-dione

Cat. No.: B12612411
CAS No.: 649570-02-5
M. Wt: 678.9 g/mol
InChI Key: GYXRDVJCMLDQPG-UHFFFAOYSA-N
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Description

2,4-Bis[4,5-bis(pentylamino)isoquinolin-1-yl]cyclobutane-1,3-dione is a complex organic compound with the molecular formula C42H58N6O2 It is characterized by its unique structure, which includes two isoquinoline moieties substituted with pentylamino groups, connected through a cyclobutane-1,3-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis[4,5-bis(pentylamino)isoquinolin-1-yl]cyclobutane-1,3-dione typically involves multi-step organic reactions. The initial step often includes the preparation of the isoquinoline derivatives, which are then functionalized with pentylamino groups. These intermediates are subsequently coupled through a cyclobutane-1,3-dione core using cyclization reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, high-pressure reactors, and continuous flow systems to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2,4-Bis[4,5-bis(pentylamino)isoquinolin-1-yl]cyclobutane-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoquinoline derivatives, quinones, and hydroquinones .

Scientific Research Applications

2,4-Bis[4,5-bis(pentylamino)isoquinolin-1-yl]cyclobutane-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2,4-Bis[4,5-bis(pentylamino)isoquinolin-1-yl]cyclobutane-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Bis[4,5-bis(methylamino)isoquinolin-1-yl]cyclobutane-1,3-dione
  • 2,4-Bis[4,5-bis(ethylamino)isoquinolin-1-yl]cyclobutane-1,3-dione
  • 2,4-Bis[4,5-bis(propylamino)isoquinolin-1-yl]cyclobutane-1,3-dione

Uniqueness

2,4-Bis[4,5-bis(pentylamino)isoquinolin-1-yl]cyclobutane-1,3-dione is unique due to its specific substitution pattern with pentylamino groups, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds with different alkyl substitutions .

Properties

CAS No.

649570-02-5

Molecular Formula

C42H58N6O2

Molecular Weight

678.9 g/mol

IUPAC Name

2,4-bis[4,5-bis(pentylamino)isoquinolin-1-yl]cyclobutane-1,3-dione

InChI

InChI=1S/C42H58N6O2/c1-5-9-13-23-43-31-21-17-19-29-35(31)33(45-25-15-11-7-3)27-47-39(29)37-41(49)38(42(37)50)40-30-20-18-22-32(44-24-14-10-6-2)36(30)34(28-48-40)46-26-16-12-8-4/h17-22,27-28,37-38,43-46H,5-16,23-26H2,1-4H3

InChI Key

GYXRDVJCMLDQPG-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1=CC=CC2=C1C(=CN=C2C3C(=O)C(C3=O)C4=NC=C(C5=C4C=CC=C5NCCCCC)NCCCCC)NCCCCC

Origin of Product

United States

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